Cilengitide trifluoroacetate, also known as EMD121974, is a cyclic pentapeptide that contains an Arg-Gly-Asp motif, which is crucial for its selective binding to integrins, specifically αvβ3 and αvβ5. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and tissue repair due to its role in modulating cell adhesion and migration.
Cilengitide was developed by Merck KGaA and has been studied extensively in preclinical and clinical settings. Its development was aimed at creating a potent integrin antagonist that could inhibit tumor growth and metastasis by disrupting the interaction between cancer cells and the extracellular matrix.
Cilengitide trifluoroacetate is classified as an integrin inhibitor. It falls under the category of cyclic peptides, which are compounds characterized by a circular arrangement of amino acids that confer stability and specific biological activity.
The synthesis of Cilengitide trifluoroacetate typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
Cilengitide trifluoroacetate has a molecular formula of and features a cyclic structure that enhances its stability compared to linear peptides. The chemical structure includes:
The structural representation can be described as:
This configuration facilitates interactions with integrin receptors, promoting selective binding .
Cilengitide undergoes various chemical reactions during its synthesis, including:
These reactions require careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Cilengitide exerts its biological effects primarily through inhibition of integrin-mediated cell adhesion and signaling pathways. Its mechanism can be outlined as follows:
Studies have demonstrated that Cilengitide's action can influence various cellular processes such as apoptosis (programmed cell death) and angiogenesis (formation of new blood vessels), making it a candidate for cancer therapy .
Cilengitide trifluoroacetate possesses distinct physical and chemical properties:
The compound's low permeability is noted in pharmacokinetic studies, suggesting that formulation strategies may be necessary to enhance bioavailability when administered therapeutically .
Cilengitide trifluoroacetate has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: